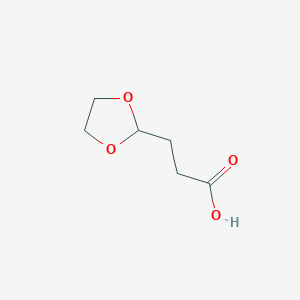

3-(1,3-Dioxolan-2-yl)propanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,3-dioxolan-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)1-2-6-9-3-4-10-6/h6H,1-4H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRKVBGGCFPFQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50515710 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4388-56-1 | |

| Record name | 3-(1,3-Dioxolan-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50515710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(1,3-Dioxolan-2-yl)propanoic acid CAS number 4388-56-1.

An In-Depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic use of bifunctional molecules is paramount for the efficient construction of complex molecular architectures. This compound (CAS No. 4388-56-1) emerges as a quintessential example of such a scaffold. It elegantly combines a carboxylic acid moiety with a protected aldehyde in the form of a cyclic acetal (a dioxolane). This arrangement provides chemists with a tool for sequential and site-selective transformations, making it an invaluable intermediate in multi-step syntheses. This guide delves into the core chemical principles, practical methodologies, and strategic applications of this compound, offering a comprehensive resource for professionals in the field.

Section 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development.

Chemical Identifiers

-

Primary Name: this compound[1]

-

Synonyms: 3-[1][3]dioxolan-2-yl-propionic acid, 1,3-Dioxolane-2-propanoic acid[3]

Physicochemical Properties

The physical characteristics of this compound are summarized below, providing essential data for experimental design and handling.

| Property | Value | Source(s) |

| Physical Form | Liquid | |

| Boiling Point | 246.1°C (at 760 mmHg) | [3][4] |

| Density | 1.222 g/cm³ (Predicted) | [3] |

| Purity | Typically ≥95% | [2][5] |

| Storage Temperature | Room Temperature or 2-8°C | [4] |

Structural Information

The molecule's structure is the key to its reactivity and function.

-

InChI Key: OMRKVBGGCFPFQR-UHFFFAOYSA-N[3]

-

Canonical SMILES: C1OC(O1)CC(=O)O

-

Molecular Structure:

Section 2: The Chemistry of the Dioxolane Moiety: A Strategic Protection

The utility of this compound is fundamentally derived from the properties of the 1,3-dioxolane group, which serves as a robust protecting group for the aldehyde functionality.

Principle of Acetal Protection

1,3-Dioxolanes are cyclic acetals formed by the acid-catalyzed reaction of a carbonyl compound (an aldehyde or ketone) with ethylene glycol.[6] This reaction is reversible and is typically driven to completion by the removal of water, often using a Dean-Stark apparatus.[6] The dioxolane group effectively masks the electrophilic nature of the carbonyl carbon.

This protection strategy is critical because it allows for chemical transformations to be performed on other parts of the molecule—such as the carboxylic acid group in our topic compound—that would otherwise be incompatible with a free aldehyde.

Caption: General mechanism for acid-catalyzed dioxolane formation.

Stability Profile

The dioxolane group exhibits remarkable stability under a wide range of conditions, which is a cornerstone of its utility as a protecting group. It is generally resistant to:

-

Bases (e.g., hydroxides, alkoxides)

-

Nucleophiles (e.g., organometallics, hydrides)

-

Mild oxidizing and reducing agents

This stability allows for a broad scope of synthetic operations to be carried out on the carboxylic acid terminus of the molecule without affecting the protected aldehyde.

Deprotection: Regenerating the Aldehyde

The removal of the dioxolane group (deprotection) is typically achieved by reversing its formation conditions. This involves acid-catalyzed hydrolysis in the presence of water.[6] The equilibrium is shifted towards the aldehyde and diol by using a large excess of water or by performing the reaction in a mixture of an organic solvent and aqueous acid.

Caption: General mechanism for acid-catalyzed dioxolane hydrolysis.

Section 3: Synthesis, Handling, and Safety

Synthetic Workflow

The synthesis of this compound logically follows from the principles of acetal protection. A common strategy involves the protection of a precursor containing both the aldehyde and a latent or protected carboxylic acid function.

Caption: A plausible synthetic route to the target compound.

Protocol Considerations:

-

Protection: The reaction of a suitable 3-formylpropanoate ester with ethylene glycol in the presence of a catalytic amount of an acid like p-toluenesulfonic acid in a solvent such as toluene, with azeotropic removal of water, is a standard and effective method.[6][7]

-

Hydrolysis: The subsequent step involves the saponification of the methyl ester to the carboxylate salt using a base like sodium hydroxide, followed by acidic workup to yield the final carboxylic acid. This step must be performed under conditions that do not cleave the acid-sensitive dioxolane group, meaning strong acidic conditions and high temperatures should be avoided during workup.

Safe Handling and Storage

Adherence to safety protocols is crucial when handling any chemical reagent.

-

Hazard Statements: The compound is associated with warnings for being harmful if swallowed or inhaled, and causing skin and eye irritation.[8] Specific H-statements include H302, H315, H319, H332, and H335.[8]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[3] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[3][5]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[3]

Section 4: Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous fingerprint for the structural confirmation and purity assessment of this compound. The expected spectral features are an amalgamation of those for a carboxylic acid and a cyclic acetal.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic absorptions of the carboxyl group and the C-O bonds of the dioxolane ring.

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[9][10]

-

C=O Stretch: A strong, sharp absorption should appear around 1710 cm⁻¹ for the carbonyl stretch of the saturated carboxylic acid.[9][10]

-

C-O Stretches: Strong bands corresponding to the C-O stretching of the acetal and carboxylic acid will be present in the fingerprint region, typically between 1200-1000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure.

-

¹H NMR Spectrum (Predicted):

-

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH). This peak is often broad.

-

~4.8-5.0 ppm (triplet, 1H): The methine proton (CH) of the dioxolane ring, coupled to the adjacent CH₂ group.

-

~3.9-4.1 ppm (multiplet, 4H): The four protons of the ethylene group (OCH₂CH₂O) in the dioxolane ring.

-

~2.4-2.6 ppm (triplet, 2H): The methylene protons (CH₂) alpha to the carboxylic acid group.

-

~1.9-2.1 ppm (quartet or multiplet, 2H): The methylene protons (CH₂) beta to the carboxylic acid and alpha to the dioxolane ring.

-

-

¹³C NMR Spectrum (Predicted):

-

~175-180 ppm: The carbonyl carbon (COOH) of the carboxylic acid.

-

~102-105 ppm: The acetal carbon (O-CH-O) of the dioxolane ring.

-

~64-66 ppm: The two equivalent carbons of the ethylene group (OCH₂CH₂O).

-

~30-35 ppm: The carbon atom alpha to the dioxolane ring.

-

~28-32 ppm: The carbon atom alpha to the carboxylic acid.

-

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 146.05800 for the exact mass) should be observable.[3]

-

Key Fragments: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, m/z 45) or the entire propanoic acid chain. Fragmentation of the dioxolane ring itself is also a characteristic pathway for cyclic acetals.

Section 5: Strategic Applications in Synthesis

The true value of this compound lies in its application as a versatile bifunctional intermediate.

A Bifunctional Linchpin in Organic Synthesis

The compound allows for a clear strategic separation of reactivity. The carboxylic acid can undergo a variety of transformations (e.g., conversion to esters, amides, acid chlorides) while the aldehyde remains masked. Following these transformations, the aldehyde can be liberated under acidic conditions to participate in subsequent reactions like Wittig olefination, reductive amination, or aldol condensations.

Caption: Strategic utility demonstrating sequential functionalization.

Role in Drug Development and Fine Chemicals

This molecule is explicitly categorized as a "Protein Degrader Building Block," indicating its utility in the synthesis of complex molecules like PROTACs (Proteolysis-Targeting Chimeras) which require distinct functionalities for binding to a target protein and an E3 ligase.[2] More broadly, it serves as an intermediate in preparing pharmaceuticals and other fine chemicals where a propionaldehyde moiety needs to be incorporated into a larger structure.[4] The propanoic acid chain is a common structural motif in many biologically active compounds, including the well-known class of arylpropionic acid non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[11][12] This makes the title compound a valuable precursor for creating novel analogues for drug discovery programs.

References

- 1. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. echemi.com [echemi.com]

- 4. This compound [myskinrecipes.com]

- 5. 3-[1,3]Dioxolan-2-yl-propionic acid 97% | CAS: 4388-56-1 | AChemBlock [achemblock.com]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. labsolu.ca [labsolu.ca]

- 9. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. researchgate.net [researchgate.net]

Navigating the Safety Profile of 3-(1,3-Dioxolan-2-yl)propanoic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1,3-Dioxolan-2-yl)propanoic acid, a key building block in organic synthesis, presents a unique set of chemical characteristics that necessitate a thorough understanding of its safety and handling protocols. This guide provides a comprehensive analysis of its material safety data, moving beyond a simple recitation of facts to offer insights into the causality behind safety measures. By understanding the "why" behind the protocols, researchers can foster a proactive safety culture and ensure the integrity of their experimental work.

Section 1: Chemical and Physical Identity

A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4388-56-1 | [1][2][3] |

| Molecular Formula | C6H10O4 | [4][5] |

| Molecular Weight | 146.14 g/mol | [5] |

| Physical Form | Liquid | [1] |

| Boiling Point | 246.1°C at 760 mmHg (Predicted) | [5] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [5] |

| InChI Key | OMRKVBGGCFPFQR-UHFFFAOYSA-N | [1][5] |

The dioxolane group, a cyclic acetal, is generally stable under neutral and basic conditions but can be susceptible to hydrolysis under acidic conditions, a critical consideration for reaction and storage compatibility.

Section 2: Hazard Identification and Risk Assessment

A comprehensive review of available safety data indicates that this compound is a hazardous substance requiring careful handling. The Globally Harmonized System (GHS) classifications point to several areas of concern.

Table 2: GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed | [1][6][7] |

| H315 | Causes skin irritation | [1][6][7][8] |

| H319 | Causes serious eye irritation | [1][6][7][8] |

| H332 | Harmful if inhaled | [1][6][7] |

| H335 | May cause respiratory irritation | [1][6][7][8] |

The presence of a carboxylic acid moiety contributes to its irritant properties. The "Warning" signal word further underscores the need for caution.[1][6]

Logical Workflow for Risk Assessment

The following diagram outlines a systematic approach to risk assessment when working with this compound.

Caption: A systematic workflow for risk assessment.

Section 3: Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is paramount to mitigating the risks associated with this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended as a minimum standard:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and, if a significant splash risk exists, chemical-resistant aprons or suits.

Engineering Controls

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Local exhaust ventilation should be used to control the release of vapors.

Storage

-

Store in a cool, dry, and well-ventilated area.[5]

-

Keep containers tightly closed to prevent the ingress of moisture and contamination.[5]

-

Store away from incompatible materials, such as strong oxidizing agents and strong bases.

Section 4: Emergency Procedures

In the event of an accidental exposure or spill, a rapid and informed response is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If respiratory irritation persists, seek medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and water. If skin irritation occurs, seek medical advice.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9]

-

Ingestion: If swallowed, rinse the mouth. Do NOT induce vomiting. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

Section 5: Toxicological Profile

Conclusion

This compound is a valuable chemical intermediate that can be used safely with the appropriate precautions. A proactive approach to safety, grounded in a thorough understanding of the compound's properties and potential hazards, is essential for all researchers and professionals in the field of drug development and chemical synthesis. This guide provides the foundational knowledge to establish safe handling practices and foster a culture of safety in the laboratory.

References

- 1. This compound | 4388-56-1 [sigmaaldrich.com]

- 2. bjoka-vip.com [bjoka-vip.com]

- 3. 3-[1,3]DIOXOLAN-2-YL-PROPIONIC ACID | 4388-56-1 [chemicalbook.com]

- 4. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. achmem.com [achmem.com]

- 8. chemical-label.com [chemical-label.com]

- 9. aksci.com [aksci.com]

solubility of 3-(1,3-Dioxolan-2-yl)propanoic acid in organic solvents

An In-depth Technical Guide to the Solubility of 3-(1,3-Dioxolan-2-yl)propanoic Acid in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties of the molecule, predict its solubility profile across a range of common organic solvents, and provide a detailed, self-validating protocol for its experimental determination. The objective is to equip the reader with the foundational knowledge and practical tools necessary to effectively utilize this compound in various applications, from organic synthesis to drug development.

Introduction: Understanding the Molecule

This compound is a bifunctional organic molecule featuring both a carboxylic acid group and a cyclic acetal (dioxolane) ring. This unique combination of functional groups dictates its physical and chemical properties, making it a versatile building block in chemical synthesis. The carboxylic acid moiety provides a handle for amide bond formation and other derivatizations, while the dioxolane group serves as a protected aldehyde, which can be deprotected under acidic conditions.

A thorough understanding of a compound's solubility is paramount for its practical application. It governs the choice of reaction solvents, purification methods such as crystallization, and the design of formulation and delivery systems. This guide provides a deep dive into the factors governing the solubility of this compound.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. The key to predicting solubility lies in analyzing the balance between the polar and nonpolar characteristics of the molecule.

Key Physicochemical Parameters:

The Polar Surface Area (PSA) is a measure of the surface area contributed by polar atoms (in this case, the four oxygen atoms), indicating a strong potential for polar interactions.[1] The XLogP3 value, a computed logarithm of the octanol-water partition coefficient, is particularly revealing. A negative value of -0.3 suggests that the compound is slightly more soluble in water than in a nonpolar solvent like octanol, classifying it as a hydrophilic molecule.[1]

The structure below highlights the functional groups that control these properties: the hydrogen-bond-donating and -accepting carboxylic acid, and the polar, hydrogen-bond-accepting dioxolane ring.

Caption: Molecular structure of this compound.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone of solubility prediction.[4][5] This means polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Given its molecular structure, this compound can engage in several types of intermolecular interactions:

-

Hydrogen Bonding: The carboxylic acid group can both donate a hydrogen bond (from the -OH) and accept hydrogen bonds (at both of its oxygens). The two ether-like oxygens in the dioxolane ring can also act as hydrogen bond acceptors.

-

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to its multiple electronegative oxygen atoms.

-

Dispersion Forces: These weak forces are present in all molecules and will be the primary mode of interaction with nonpolar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol, Water | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with both the carboxylic acid and dioxolane moieties of the solute. Carboxylic acids with low molar mass are generally miscible with water and alcohols.[6][7] |

| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents have strong dipole moments and can accept hydrogen bonds, allowing for favorable interactions. Solvents with carbonyl functional groups have been noted to show a large increase in carboxylic acid solubility.[8][9] Solubility may be slightly lower than in protic solvents due to the lack of solvent H-bond donation. |

| Moderate Polarity | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Moderate | These solvents offer a balance of polarity and nonpolar character. THF and Ethyl Acetate can accept hydrogen bonds. The overall polarity is sufficient to dissolve the molecule, but less effectively than highly polar solvents. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low to Sparingly Soluble | These solvents interact primarily through weak dispersion forces. While general sources state carboxylic acids are soluble in toluene and diethyl ether[6][10], the high polarity from the four oxygen atoms in our target molecule will limit its affinity for purely nonpolar media. Diethyl ether may show slightly better performance due to its ability to accept hydrogen bonds. |

Experimental Protocol for Solubility Determination

To move from prediction to quantitative data, a robust experimental method is required. The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[11] The protocol below is designed to be self-validating by ensuring equilibrium is reached and accurately measuring the concentration of the saturated solution.

Workflow for Isothermal Solubility Determination

Caption: Isothermal shake-flask experimental workflow.

Step-by-Step Methodology

-

Preparation:

-

To a series of glass vials, add a measured volume (e.g., 2.0 mL) of the desired organic solvent.

-

Add an excess amount of this compound to each vial. The key is to ensure that a solid phase remains after equilibrium is reached, confirming saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatted shaker or on a stirring plate set to a constant temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended, with 48-72 hours being ideal for compounds that dissolve slowly.[11]

-

After agitation, let the vials stand in the same constant temperature environment for at least 2 hours to allow undissolved solids to settle completely.

-

-

Sampling and Analysis:

-

Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid material at the bottom.

-

Immediately filter the aliquot through a syringe filter (e.g., a 0.22 µm PTFE filter compatible with organic solvents) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

Determine the concentration of the solute in the filtrate. Several methods can be employed:

-

Gravimetric Analysis: Evaporate the solvent from the weighed vial under a gentle stream of nitrogen or in a vacuum oven. Reweigh the vial to find the mass of the dissolved solid. This method is simple but requires a non-volatile solute.

-

Chromatographic Analysis (HPLC/GC): Dilute the filtrate with a known volume of solvent and analyze it using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system. This is the most accurate and preferred method.

-

Spectroscopic Analysis (NMR): Nuclear Magnetic Resonance (NMR) can also be used to determine concentration by integrating the solute peaks against a known internal standard.[11]

-

-

-

Data Reporting:

-

Calculate the solubility and express the results in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is typically endothermic.[11] This relationship should be determined experimentally if the compound will be used across a range of temperatures.

-

Presence of Water: The solubility of carboxylic acids in some organic solvents can be dramatically increased by the presence of small amounts of water.[8][9] This is a critical consideration for non-anhydrous solvent systems.

-

pH: While not relevant for non-ionizing organic solvents, if the solvent system has an aqueous or protic component, pH will play a major role. In basic conditions, the carboxylic acid will deprotonate to its highly polar carboxylate salt, significantly increasing its solubility in polar solvents.

Conclusion

This compound is a polar, hydrophilic molecule. Its structure, containing both a carboxylic acid and a dioxolane ring, allows for strong interactions with polar protic and aprotic solvents through hydrogen bonding and dipole-dipole forces. Consequently, it is predicted to have high solubility in solvents like alcohols, water, DMSO, and DMF, and low solubility in nonpolar solvents like hexane. Due to a lack of published quantitative data, the provided experimental protocol offers a reliable framework for researchers to determine precise solubility values, enabling informed solvent selection for synthesis, purification, and formulation.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C6H10O4 | CID 13030227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 9. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report) | OSTI.GOV [osti.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

Spectroscopic Characterization of 3-(1,3-Dioxolan-2-yl)propanoic Acid: A Technical Guide

Introduction

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel chemical entities is a foundational requirement. The molecule 3-(1,3-Dioxolan-2-yl)propanoic acid, with CAS number 4388-56-1 and molecular formula C6H10O4, serves as a versatile building block.[1][2] Its structure, featuring both a carboxylic acid and a cyclic acetal (dioxolane ring), presents a unique combination of functional groups that are pivotal for further chemical modification. This guide provides an in-depth analysis of the spectroscopic data integral to the characterization of this compound, offering field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach is grounded in explaining the causality behind the expected spectral features, ensuring a self-validating system of analysis for researchers.

Molecular Structure and Key Features

A thorough understanding of the molecule's architecture is a prerequisite for interpreting its spectroscopic output. The structure consists of a propanoic acid chain where the aldehyde group of a precursor, 3-oxopropanoic acid, is protected as a cyclic acetal using ethylene glycol. This strategic protection is a common tactic in multi-step synthesis to prevent unwanted reactions of the aldehyde while other parts of the molecule are modified.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon) nuclei, we can map the molecular skeleton and connectivity. The choice of solvent is critical; for carboxylic acids, deuterated chloroform (CDCl₃) is common, but deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used to observe the exchangeable acidic proton.

¹H NMR (Proton NMR) Analysis

The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. Based on the structure of this compound, we can predict a distinct set of signals.

-

Causality of Signal Position (Chemical Shift): The electronegativity of the oxygen atoms in both the dioxolane and carboxylic acid groups will deshield adjacent protons, causing their signals to appear at a higher chemical shift (further downfield) compared to simple alkanes.

-

Expert Insight: The proton on the acetal carbon (C2 of the dioxolane ring) is particularly diagnostic. Its chemical shift is highly sensitive to the acetal structure and typically appears as a triplet due to coupling with the adjacent methylene protons of the propanoic acid chain.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and its signal is often broad due to chemical exchange. |

| ~4.95 | Triplet (t) | 1H | -CH- (Dioxolane) | This methine proton is attached to two oxygen atoms, resulting in a significant downfield shift. |

| ~4.00 | Multiplet (m) | 4H | -O-CH₂-CH₂-O- | The four equivalent protons of the ethylene glycol unit in the dioxolane ring. |

| ~2.50 | Triplet (t) | 2H | -CH₂-COOH | Methylene group alpha to the carbonyl, deshielded by its electron-withdrawing effect. |

| ~2.05 | Quintet (p) | 2H | -CH-CH₂-CH₂- | Methylene group beta to the carbonyl, coupled to the protons on both adjacent carbons. |

¹³C NMR (Carbon NMR) Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

-

Expertise in Interpretation: The chemical shifts are highly predictable based on hybridization and proximity to electron-withdrawing groups. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The acetal carbon, bonded to two oxygens, will also be significantly downfield but less so than the carbonyl.

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale for Assignment |

| ~178.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~103.5 | -CH- (Dioxolane) | The acetal carbon is bonded to two electronegative oxygen atoms. |

| ~65.0 | -O-CH₂-CH₂-O- | The two equivalent carbons of the ethylene glycol unit in the dioxolane ring. |

| ~33.5 | -CH₂-COOH | The carbon alpha to the carbonyl group. |

| ~29.0 | -CH-CH₂-CH₂- | The carbon beta to the carbonyl group. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

-

Trustworthiness of Data: The IR spectrum of this compound will be dominated by two key features: the very broad O-H stretch of the carboxylic acid and the sharp, strong C=O stretch. The presence of C-O stretches from the dioxolane ring further confirms the structure.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid (-COOH) |

| ~2960, ~2880 | Medium | C-H stretch (sp³) | Alkyl Chain & Dioxolane |

| ~1710 | Sharp, Strong | C=O stretch | Carboxylic Acid (-COOH) |

| 1200-1000 | Strong | C-O stretch | Dioxolane (Acetal) & Acid |

-

Causality Explained: The O-H band is exceptionally broad due to extensive intermolecular hydrogen bonding between the carboxylic acid groups, a hallmark of this functional group. The C=O stretch is intense because of the large change in dipole moment during the vibration.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. For this compound, with a molecular weight of 146.14 g/mol , we can predict its behavior under electron ionization (EI).[1][2]

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z of 146.

-

Key Fragmentation Pathways: The structure is prone to specific fragmentation patterns that serve as a self-validating system for identification. The most characteristic fragmentation is the loss of the propanoic acid side chain or cleavage within the dioxolane ring. A key fragment is often the dioxolanyl cation at m/z 73.

Table 4: Predicted Key Mass Spectrometry Fragments (EI)

| m/z (mass-to-charge) | Predicted Ion Structure | Rationale for Formation |

| 146 | [C₆H₁₀O₄]⁺• (Molecular Ion) | Intact molecule with one electron removed. |

| 101 | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |

| 73 | [C₃H₅O₂]⁺ (Dioxolanylmethyl cation) | Alpha-cleavage, loss of the ethyl-carboxyl radical, resulting in a stable cation. |

| 45 | [COOH]⁺ or [C₂H₅O]⁺ | Fragments corresponding to the carboxyl group or a fragment from the dioxolane ring. |

Visualization of Fragmentation

The logical relationship between the molecular ion and its primary fragments can be visualized. The fragmentation pathway leading to the highly characteristic m/z 73 ion is particularly important for confirming the presence of the 2-substituted dioxolane moiety.

Caption: Primary fragmentation pathways for this compound in EI-MS.

IV. Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols are essential. The following are step-by-step methodologies for acquiring the spectroscopic data discussed.

A. NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to the solvent lock signal.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans are typically sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A spectral width of 220-240 ppm, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

B. IR Data Acquisition (Attenuated Total Reflectance - ATR)

-

Sample Preparation: As the compound is a liquid at room temperature, place a single drop directly onto the crystal of the ATR-FTIR spectrometer.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are adequate.

-

Data Processing: The software automatically ratios the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

C. Mass Spectrometry Data Acquisition (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a Gas Chromatography (GC) inlet.

-

Ionization: Use a standard electron ionization energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns and is the standard for library matching.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 200.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions. Compare the fragmentation pattern to predicted pathways and spectral libraries if available.

Conclusion

The structural confirmation of this compound is reliably achieved through a synergistic application of NMR, IR, and MS techniques. Each method provides a unique and complementary piece of the structural puzzle. The characteristic signals—the acetal proton in ¹H NMR, the carbonyl and acetal carbons in ¹³C NMR, the broad O-H and strong C=O stretches in IR, and the diagnostic m/z 73 fragment in MS—together form a robust and self-validating dataset. This guide provides the foundational knowledge and interpretive framework for researchers to confidently identify and characterize this versatile chemical building block.

References

An In-depth Technical Guide to 3-(1,3-Dioxolan-2-yl)propanoic Acid for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-(1,3-Dioxolan-2-yl)propanoic acid, a valuable building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, commercial availability, synthesis, and key applications, with a focus on its emerging role in the development of Proteolysis Targeting Chimeras (PROTACs).

Introduction: A Versatile Building Block in Modern Drug Discovery

This compound (CAS No. 4388-56-1) is a carboxylic acid featuring a protected aldehyde in the form of a cyclic acetal. This structural motif makes it a particularly useful synthetic intermediate. The dioxolane group is stable under a variety of reaction conditions, yet can be readily deprotected to reveal the aldehyde functionality for further chemical transformations. Its bifunctional nature—a reactive carboxylic acid and a masked aldehyde—positions it as a key component in the synthesis of complex molecules, including linkers for PROTACs.[1][2]

Key Physicochemical Properties:

| Property | Value |

| CAS Number | 4388-56-1 |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Appearance | Liquid |

| Boiling Point | 246.1°C at 760 mmHg (Predicted) |

| Density | 1.222 g/cm³ (Predicted) |

| InChI Key | OMRKVBGGCFPFQR-UHFFFAOYSA-N |

Commercial Availability: A Survey of Leading Suppliers

A variety of chemical suppliers offer this compound, typically with purities of 95% or greater. The following table provides a comparative overview of offerings from prominent vendors to aid in procurement decisions.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | SY3H315B101F | 95% | 250 mg, 1 g, 5 g |

| JHECHEM CO LTD | - | - | Inquiry for details |

| Parchem | - | - | Inquiry for details |

| Achmem | AMCS031736 | - | Inquiry for details |

| Key Organics | DS-6712 | - | Inquiry for details |

| BLDpharm | - | - | Inquiry for details |

| LabSolutions | - | 95% | Inquiry for details |

Note: Availability and product details are subject to change. It is recommended to visit the supplier's website for the most current information.

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound and related dioxolane-containing molecules is a well-established process in organic chemistry. A common and efficient method involves the acid-catalyzed reaction of an aldehyde-containing carboxylic acid or its ester with ethylene glycol.[3][4] The reaction proceeds via the formation of a hemiacetal intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable 1,3-dioxolane ring. The use of an acid catalyst, such as p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen, thereby activating the aldehyde for nucleophilic attack by the diol.

Caption: Synthetic pathway for this compound.

Application in Drug Discovery: A Key Building Block for PROTAC Linkers

The field of targeted protein degradation has seen a surge in interest with the advent of PROTACs. These heterobifunctional molecules consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5][] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.[]

This compound is an exemplary building block for the synthesis of PROTAC linkers.[1][2] Its carboxylic acid moiety provides a convenient handle for amide bond formation with an amine-functionalized E3 ligase ligand or target protein ligand. The protected aldehyde offers a latent reactive site that can be unveiled at a later synthetic stage for further elaboration of the linker or for conjugation to the other half of the PROTAC molecule.

Caption: Workflow for incorporating the building block into a PROTAC.

Experimental Protocol: Amide Coupling with an Amine-Functionalized Molecule

The following protocol details a general procedure for the amide coupling of this compound with a primary or secondary amine, a common step in the synthesis of PROTACs and other complex molecules. This protocol is designed to be self-validating by including in-process checks and purification steps.

Materials:

-

This compound

-

Amine-functionalized substrate (e.g., an E3 ligase ligand with a free amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxy-succinimide (NHS)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

-

Activation of Carboxylic Acid: Dissolve the carboxylic acid in anhydrous DMF. Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the NHS-ester can be monitored by TLC.

-

Amine Addition: In a separate flask, dissolve the amine-functionalized substrate (1.0-1.2 equivalents) in anhydrous DMF. Add DIPEA (2.0 equivalents) to this solution.

-

Coupling Reaction: Slowly add the amine solution to the activated carboxylic acid mixture. Allow the reaction to stir at room temperature for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed.

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer sequentially with 5% aqueous lithium chloride (to remove DMF), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.

Causality and Self-Validation:

-

Why EDC/NHS? This combination is a widely used and efficient method for amide bond formation.[7] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a more stable NHS ester. The NHS ester is less prone to side reactions and reacts cleanly with the amine.

-

Why DIPEA? DIPEA is a non-nucleophilic base used to neutralize any acid formed during the reaction and to ensure the amine nucleophile is in its free base form for efficient reaction.

-

In-process Monitoring: Regular monitoring by TLC or LC-MS provides real-time feedback on the reaction's progress, allowing for adjustments in reaction time and ensuring complete conversion, which is a key aspect of a self-validating protocol.

-

Aqueous Work-up: The series of washes effectively removes unreacted reagents, by-products (such as the urea by-product from EDC), and residual solvent, leading to a cleaner crude product for purification.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[8] Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.[9][10]

Hazard Statements (from supplier information):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Conclusion

This compound is a versatile and commercially available building block with significant applications in modern drug discovery, particularly in the synthesis of PROTACs. Its unique bifunctional nature allows for sequential and controlled chemical transformations, making it an invaluable tool for medicinal chemists. This guide has provided a comprehensive overview of its properties, suppliers, synthesis, and a detailed experimental protocol for its use in amide coupling reactions, empowering researchers to effectively incorporate this valuable reagent into their synthetic strategies.

References

- 1. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 8. echemi.com [echemi.com]

- 9. bjoka-vip.com [bjoka-vip.com]

- 10. keyorganics.net [keyorganics.net]

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 3-(1,3-Dioxolan-2-yl)propanoic Acid

Abstract

This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition profile of 3-(1,3-dioxolan-2-yl)propanoic acid. In the context of pharmaceutical development, understanding the thermal behavior of a molecule is paramount for ensuring drug product safety, efficacy, and stability. This document outlines a suite of thermal analysis techniques, including Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and evolved gas analysis via TGA coupled with Fourier-Transform Infrared Spectroscopy (TGA-FTIR) and Gas Chromatography-Mass Spectrometry (TGA-GC/MS). Detailed, field-proven protocols are provided for each technique, emphasizing the rationale behind experimental parameters. Furthermore, a plausible thermal decomposition pathway for this compound is proposed, based on the established chemistry of its carboxylic acid and cyclic acetal functional moieties. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust understanding of the thermal properties of this and structurally related compounds.

Introduction

This compound (CAS 4388-56-1) is a bifunctional organic molecule featuring a carboxylic acid and a cyclic acetal (dioxolane) group.[1] Its structure presents interesting possibilities in medicinal chemistry and materials science, potentially as a building block in the synthesis of more complex molecules. The successful application of any new chemical entity in a pharmaceutical context is critically dependent on its physicochemical properties, with thermal stability being a cornerstone of a comprehensive characterization package.

Thermal decomposition can lead to loss of potency, formation of toxic impurities, and unpredictable behavior during manufacturing processes such as milling, drying, and formulation. Therefore, a thorough investigation of a compound's response to thermal stress is not merely a regulatory requirement but a fundamental aspect of risk mitigation in drug development.

This guide will provide the scientific and methodological foundation for a comprehensive thermal stability assessment of this compound, serving as a case study for similar molecules.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is crucial for designing safe and effective experimental protocols.

| Property | Value | Source |

| CAS Number | 4388-56-1 | [2] |

| Molecular Formula | C6H10O4 | [2] |

| Molecular Weight | 146.14 g/mol | [2] |

| Boiling Point | 246.1 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.222 ± 0.06 g/cm³ (Predicted) | [2] |

| Safety | May cause skin, eye, and respiratory irritation.[3] Handle in a well-ventilated area with appropriate personal protective equipment.[2] |

Thermal Analysis Methodologies: A Step-by-Step Approach

The following sections detail the experimental protocols for the thermal analysis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is the primary technique for determining the onset of thermal decomposition.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (alumina or platinum). A smaller sample size minimizes thermal gradients within the sample.

-

Ensure the sample forms a thin, even layer at the bottom of the crucible to promote uniform heating.

-

-

Instrument Setup:

-

Place the crucible onto the TGA balance.

-

Purge the furnace with a high-purity inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes prior to the experiment to ensure an oxygen-free environment. This prevents oxidative decomposition and allows for the study of the intrinsic thermal stability of the compound.[4]

-

-

Experimental Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A heating rate of 10 °C/min is a common starting point that provides a good balance between resolution and experimental time.[5]

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated as the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

-

The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Hermetic sealing is crucial to prevent the loss of volatile decomposition products, which would affect the measured heat flow.[7]

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with a high-purity inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Experimental Program (Heat-Cool-Heat Cycle):

-

First Heat: Equilibrate at 25 °C. Ramp the temperature from 25 °C to a temperature just beyond the decomposition onset observed in the TGA (e.g., 300 °C) at a heating rate of 10 °C/min. This first heating scan provides information on the thermal history of the sample as received.[8]

-

Cool: Cool the sample from the final temperature back to 25 °C at a controlled rate (e.g., 20 °C/min).

-

Second Heat: Reheat the sample from 25 °C to the final temperature at 10 °C/min. The second heating scan reveals the intrinsic thermal properties of the material after erasing its previous thermal history.

-

-

Data Analysis:

-

Plot heat flow versus temperature.

-

Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).

-

Determine the melting point (Tm) from the onset of the melting endotherm.

-

Integrate the area of the peaks to determine the enthalpy of transitions (e.g., ΔHfusion).

-

Evolved Gas Analysis (EGA): TGA-FTIR and TGA-GC/MS

EGA techniques identify the chemical nature of the volatile products released during thermal decomposition.

TGA-FTIR couples the TGA with a Fourier-Transform Infrared (FTIR) spectrometer, allowing for the real-time identification of the functional groups of the evolved gases.[3]

-

Instrument Setup:

-

Connect the outlet of the TGA furnace to the inlet of an FTIR gas cell via a heated transfer line. The transfer line and gas cell should be heated to a temperature sufficient to prevent condensation of the evolved products (e.g., 200-250 °C).[3]

-

Perform a TGA experiment as described in section 3.1.

-

-

FTIR Data Collection:

-

Simultaneously with the TGA run, continuously collect FTIR spectra of the gas flowing through the cell. A spectrum should be collected every 30-60 seconds.

-

-

Data Analysis:

-

Correlate the FTIR spectra with the mass loss events observed in the TGA data.

-

Identify the characteristic absorption bands in the FTIR spectra to determine the functional groups of the evolved gases (e.g., C=O for carbon dioxide and carbonyls, O-H for water).

-

For a more definitive identification of decomposition products, the evolved gases from the TGA can be trapped and subsequently analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Pyrolysis-GC-MS (Py-GC-MS) is a more direct approach where the sample is rapidly heated in a pyrolyzer connected to the GC-MS.[9]

-

Sample Preparation:

-

Place a small amount (0.1-1 mg) of this compound into a pyrolysis tube.

-

-

Instrument Setup:

-

Insert the pyrolysis tube into the pyrolyzer, which is interfaced with the GC injector.

-

Set the pyrolysis temperature to correspond to the decomposition temperature observed in the TGA.

-

-

GC-MS Analysis:

-

Rapidly heat the sample in the pyrolyzer. The volatile decomposition products are swept onto the GC column by the carrier gas (e.g., helium).

-

Separate the individual components of the decomposition mixture using a suitable GC temperature program.

-

Identify the separated components using the mass spectrometer by comparing their mass spectra to a library (e.g., NIST).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental work for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis.

Data Interpretation and Proposed Decomposition Pathway

While specific experimental data for this compound is not publicly available, we can predict its thermal behavior based on its chemical structure and the known decomposition of analogous compounds, such as levulinic acid.[10]

Hypothetical Thermal Analysis Data:

| Technique | Observation | Interpretation |

| TGA | Onset of decomposition at ~200-220 °C, with a major mass loss step. | The molecule is thermally stable up to this temperature range. |

| DSC | Endothermic peak around 100-120 °C, followed by a broad exotherm coinciding with the TGA mass loss. | The endotherm likely corresponds to the melting of the compound. The exotherm indicates that the decomposition process is exothermic. |

| TGA-FTIR | Evolution of CO2 (2350 cm-1) and H2O (3500-4000 cm-1, 1600-1800 cm-1). Possible presence of carbonyl compounds (C=O stretch ~1730 cm-1). | Decarboxylation of the carboxylic acid group is a primary decomposition route. The presence of water and other carbonyls suggests further degradation. |

| Py-GC/MS | Identification of γ-butyrolactone, ethylene glycol, and propanoic acid. | These products support a decomposition mechanism involving both the dioxolane ring and the carboxylic acid moiety. |

Proposed Decomposition Pathway:

The thermal decomposition of this compound is likely to proceed through a multi-step mechanism involving both the carboxylic acid and the dioxolane functionalities. A plausible pathway is initiated by intramolecular cyclization, driven by the nucleophilic attack of the carboxylic acid's carbonyl oxygen on the acetal carbon. This is analogous to the degradation of some γ-keto acids.

The proposed mechanism is as follows:

-

Intramolecular Cyclization and Ring Opening: The carboxylic acid group attacks the acetal carbon, leading to the formation of a six-membered ring intermediate and the opening of the dioxolane ring.

-

Decarboxylation and Elimination: This intermediate is unstable and undergoes decarboxylation (loss of CO2) and elimination of ethylene glycol to form γ-butyrolactone.

-

Further Decomposition: At higher temperatures, γ-butyrolactone can further decompose.[11]

Caption: Proposed thermal decomposition pathway.

Conclusion

The thermal stability and decomposition of this compound can be thoroughly investigated using a combination of TGA, DSC, and evolved gas analysis techniques. This guide provides a robust framework of detailed protocols and the scientific rationale behind them, enabling researchers to conduct a comprehensive assessment. The proposed decomposition pathway, initiated by an intramolecular cyclization followed by decarboxylation and elimination, offers a scientifically sound hypothesis for the degradation of this molecule. The application of these methodologies will yield critical data for the safe and effective development of pharmaceuticals and other materials incorporating this and structurally similar compounds.

References

- 1. Gamma-Butyrolactone | C4H6O2 | CID 7302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Polymer characterisation technique : TGA - FTIR - Impact Solutions [impact-solutions.co.uk]

- 4. sites.research.unimelb.edu.au [sites.research.unimelb.edu.au]

- 5. mse.washington.edu [mse.washington.edu]

- 6. γ-Butyrolactone - Wikipedia [en.wikipedia.org]

- 7. engineering.purdue.edu [engineering.purdue.edu]

- 8. s4science.at [s4science.at]

- 9. Request Rejected [emsl.pnnl.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ab initio study on thermal decomposition of γ-butyrolactone - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]

The Dioxolane Ring: From Obscure Acetal to Cornerstone of Modern Drug Design

An In-depth Technical Guide on the Historical Discovery and Development of Dioxolane Derivatives

Introduction: The Unassuming Heterocycle

In the vast lexicon of organic chemistry, few structures are as functionally versatile yet structurally simple as the 1,3-dioxolane ring. A five-membered saturated heterocycle, it is, at its core, a cyclic acetal formed from ethylene glycol and a carbonyl compound. Initially explored as a chemical curiosity and later established as a robust protecting group for aldehydes and ketones, the dioxolane moiety has undergone a remarkable journey of development. Its unique stereochemical and electronic properties have enabled its incorporation into a vast array of bioactive molecules, transforming it from a mere synthetic utility into a critical pharmacophore in modern medicine. This guide provides a comprehensive technical overview of the historical discovery, synthetic evolution, and developmental milestones of dioxolane derivatives, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Foundational Discoveries and Early Synthesis

The conceptual origins of dioxolanes are intertwined with the 19th-century explorations of ethers and acetals. While Charles Adolphe Wurtz's work in the 1850s and 1860s on ethylene oxide and glycols laid the groundwork for understanding cyclic ethers, the specific synthesis of 1,3-dioxolane as a cyclic acetal became a natural extension of this research.[1][2] The fundamental reaction, the acid-catalyzed condensation of an aldehyde or ketone with ethylene glycol, emerged as the definitive method for its formation.[2][3]

This reaction, elegant in its simplicity, proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. Nucleophilic attack by one of the hydroxyl groups of ethylene glycol, followed by a proton transfer and the elimination of water, leads to the formation of a stabilized oxocarbenium ion. Subsequent intramolecular attack by the second hydroxyl group closes the five-membered ring, and a final deprotonation yields the 1,3-dioxolane product.

For much of the late 19th and early 20th centuries, the primary utility of this reaction was academic. However, its significance surged with the rise of complex multi-step organic synthesis, where the chemoselective protection of functional groups became paramount.[4][5] The dioxolane group proved to be an ideal protecting group for carbonyls: it is easily installed under mild acidic conditions and is robustly stable against nucleophiles, bases, and many reducing and oxidizing agents, yet can be readily removed by aqueous acid hydrolysis.[2][4]

Part 2: The Evolution of Synthetic Methodologies

The causality behind the evolution of dioxolane synthesis is a direct response to the increasing demands of organic synthesis for higher yields, greater selectivity, and milder reaction conditions.

Classical Methodologies: Driving the Equilibrium

The foundational protocol involves heating a carbonyl compound and ethylene glycol with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH) or sulfuric acid, in a solvent like toluene.[2][3] The critical challenge in this reversible reaction is the removal of water to drive the equilibrium toward the acetal product. The use of a Dean-Stark apparatus became the self-validating standard, providing a visual and physical method to sequester the water byproduct, thereby ensuring high conversion.

Protocol 1: Classical p-TsOH Catalyzed Synthesis of 2-Phenyl-1,3-dioxolane

-

Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add benzaldehyde (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in toluene.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.

-

Monitoring: Continue reflux until no more water is collected in the trap, indicating the reaction is complete.

-

Workup: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by distillation to yield 2-phenyl-1,3-dioxolane.[6]

Modern Advancements: The Quest for Mildness and Efficiency

While effective, classical methods using strong acids are unsuitable for substrates with acid-sensitive functional groups. This limitation spurred the development of a diverse array of milder and more efficient catalysts.

| Catalyst / Method | Typical Substrates | Key Advantages | Causality for Development | Reference |

| p-TsOH, H₂SO₄ | Simple aldehydes & ketones | Low cost, effective with water removal | Foundational method, suitable for robust molecules. | [2] |

| Lewis Acids (e.g., ZrCl₄, InBr₃) | Acid-sensitive substrates | High chemoselectivity, mild conditions | Need to protect carbonyls without cleaving other acid-labile groups. | [7][8] |

| **Iodine (I₂) ** | Various carbonyls | Very mild, inexpensive, metal-free | Desire for environmentally benign and cost-effective catalysts. | [7] |

| Ultrasound Irradiation | Epoxides, 1,2-diols | Rapid reaction times, improved yields | Exploration of non-classical energy sources to accelerate reactions. | [9] |

| Biocatalysis / Chemoenzymatic | Aldehydes | High stereoselectivity, green chemistry | Demand for enantiomerically pure chiral dioxolanes for drug synthesis. | [10][11] |

The use of Lewis acids, for example, allows for acetalization under conditions that preserve other protecting groups like tert-butyldimethylsilyl (TBDMS) ethers. More recently, chemoenzymatic cascades have enabled the synthesis of highly stereoselective dioxolanes from simple starting materials, a crucial development for the pharmaceutical industry.[10][11] These advanced methods represent a paradigm shift, moving from brute-force equilibrium displacement to highly controlled and selective chemical transformations.

Part 3: Dioxolane Derivatives in Drug Development: Four Case Studies

The true ascent of the dioxolane ring from a synthetic tool to a molecule of profound biological importance began in the latter half of the 20th century. Its incorporation into drug candidates often imparts favorable properties, including metabolic stability, improved binding interactions, and desirable stereochemistry.

Case Study: Ketoconazole - A Revolution in Antifungal Therapy

Discovery & Development: Discovered in 1976 at Janssen Pharmaceutica, ketoconazole was a landmark achievement, becoming the first orally-active azole antifungal medication.[12][13] Its development was a response to the severe toxicity associated with existing antifungal agents like amphotericin B.[13] The structure of ketoconazole features a central 1,3-dioxolane ring substituted with a dichlorophenyl group and an imidazolylmethyl moiety.

Mechanism of Action: The dioxolane ring acts as a rigid scaffold, correctly positioning the imidazole and dichlorophenyl groups for potent inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[14] Inhibition disrupts membrane integrity, leading to fungal cell death.

Case Study: Doxofylline - A Safer Bronchodilator

Development: Developed in the 1980s, doxofylline is a xanthine derivative used to treat respiratory diseases like asthma and COPD.[15][16] It was designed as a successor to theophylline, a widely used but problematic drug with a narrow therapeutic index and numerous side effects. The key structural modification in doxofylline is the addition of a dioxolane methyl group at the N7 position of the theophylline scaffold.[1][17]

Causality of Improved Profile: This seemingly minor addition has profound pharmacological consequences. The dioxolane moiety sterically hinders the molecule from binding effectively to adenosine A1 and A2 receptors, which are responsible for many of the cardiovascular and central nervous system side effects of theophylline.[15] However, it retains the desired phosphodiesterase-inhibiting activity, leading to bronchodilation. Doxofylline is a prime example of how introducing a dioxolane group can fine-tune the pharmacological profile of an existing drug, dramatically improving its risk-to-benefit ratio.[17][18]

| Compound | Structure | Adenosine Receptor Affinity | Therapeutic Window | Key Side Effects |

| Theophylline | Xanthine Core | High | Narrow | Tachycardia, Nausea, Insomnia |

| Doxofylline | Xanthine + Dioxolane | Very Low | Wide | Mild gastrointestinal upset |

Case Study: Dioxolane Nucleoside Analogs - Fighting HIV

Discovery & Development: The HIV/AIDS epidemic in the 1980s created an urgent need for novel antiviral therapies.[19] This spurred the development of nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators during viral DNA synthesis. Following the success of early NRTIs like AZT, researchers began modifying the nucleoside's sugar ring to improve potency and overcome resistance. In the early 1990s, replacing the sugar's carbon backbone with a dioxolane ring proved to be a highly successful strategy.[20]

Compounds like (−)-β-D-dioxolane guanosine (DXG) and various cytidine analogs demonstrated potent anti-HIV and anti-HBV activity.[12][20] The dioxolane ring mimics the natural deoxyribose sugar, allowing the molecule to be recognized by viral reverse transcriptase. However, the lack of a 3'-hydroxyl group means that once incorporated into the growing viral DNA chain, no further nucleotides can be added, thus terminating replication.[20] The development of phosphoramidate prodrugs of these dioxolane nucleosides further enhanced their antiviral potency by bypassing the rate-limiting initial phosphorylation step inside the cell.[21]

Case Study: (+)-cis-Dioxolane - A Highly Selective Muscarinic Agonist

The development of dioxolane derivatives has also been pivotal in neuroscience research. (+)-cis-Dioxolane (L-(+)-cis-2-methyl-4-trimethylammoniummethyl-1,3-dioxolane iodide) is a potent and highly selective agonist for the M2 subtype of muscarinic acetylcholine receptors.[7] The rigid five-membered ring and its substituents provide the precise stereochemical arrangement required for high-affinity binding to this specific receptor subtype. This selectivity makes it an invaluable research tool for elucidating the physiological roles of M2 receptors, which are implicated in conditions like Alzheimer's and Parkinson's disease.[22][23] The synthesis and characterization of all four stereoisomers of related spirodioxolane muscarinic agonists further underscored the critical role of the dioxolane's stereochemistry in determining functional selectivity between different receptor subtypes.[24]

Conclusion: An Enduring Legacy and Future Prospects

The journey of the 1,3-dioxolane ring from a simple protecting group to a privileged scaffold in medicinal chemistry is a testament to the power of synthetic innovation. Its history reflects the broader evolution of organic chemistry: from the foundational discoveries of the 19th century, through the development of robust synthetic protocols in the 20th, to the current era of highly selective, stereocontrolled, and green chemical methodologies. The case studies of ketoconazole, doxofylline, and antiviral nucleosides demonstrate that the dioxolane moiety is not merely a passive structural element but an active contributor to biological activity, offering stability, precise stereochemical control, and unique electronic properties. As drug discovery continues to demand molecules with increasingly refined pharmacological profiles, the unassuming dioxolane ring is poised to remain a cornerstone of therapeutic design for the foreseeable future.

References

- 1. 1,4-Dioxane - Wikipedia [en.wikipedia.org]

- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 3. Synthesis of 1,3-Dioxolane_Chemicalbook [chemicalbook.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. 2-PHENYL-1,3-DIOXOLANE CAS#: 936-51-6 [amp.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti-Infective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 1,3-Dioxolane synthesis [organic-chemistry.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. CN101665490B - Method for preparing ketoconazole derivatives - Google Patents [patents.google.com]

- 17. Doxofylline is not just another theophylline! - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Early nucleoside reverse transcriptase inhibitors for the treatment of HIV: a brief history of stavudine (D4T) and its comparison with other dideoxynucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists. Part 1: Early structural modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Adenosine Dioxolane Nucleoside Phosphoramidates As Antiviral Agents for Human Immunodeficiency and Hepatitis B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design and Synthesis of Ketoconazole Derivatives as Innovative Anti‐Infective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and characterization of all four isomers of the muscarinic agonist 2'-methylspiro[1-azabicyclo[2.2.2]octane-3,4'-[1,3]dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Strategic Use of 3-(1,3-Dioxolan-2-yl)propanoic Acid in Modern Organic Synthesis

Introduction: A Versatile Bifunctional Building Block